molecular formula C9H10N6 B2370054 2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415630-35-0

2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No. B2370054
M. Wt: 202.221
InChI Key: PSAKIVUVZYCWQM-UHFFFAOYSA-N
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Description

The compound “2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine” is a derivative of triazole, a class of heterocyclic compounds. Triazoles are known for their significant biological and pharmacological properties . They are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds and bipolar interactions . These properties allow them to interact with biomolecular targets and improve solubility .


Molecular Structure Analysis

1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They have an aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Future Directions

The development of novel effective antiviral agents is urgently needed . Given the various biological activities and diverse properties of 1,2,3-triazoles, they have attracted a big interest in medicinal chemistry . This suggests that “2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine” and other 1,2,3-triazole derivatives could be promising candidates for future research in drug discovery.

properties

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c1-2-10-9(11-3-1)14-6-8(7-14)15-12-4-5-13-15/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAKIVUVZYCWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

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